5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione
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Overview
Description
“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinedione ring structure. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Potential therapeutic applications, particularly in the treatment of metabolic disorders
Industry: Used in the synthesis of other valuable compounds or materials
Mechanism of Action
The mechanism of action of “5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent
Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes
Uniqueness
“5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione” may have unique properties due to the presence of the ethoxy and fluorophenyl groups, which can influence its biological activity and chemical reactivity compared to other thiazolidinediones.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-23-14-9-5-12(6-10-14)19-15-16(21)20(17(22)24-15)13-7-3-11(18)4-8-13/h3-10,15,19H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEQDXITLMVEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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